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Introduction
The rise of antimicrobial resistance poses a significant threat to global health, necessitating the

development of novel therapeutic strategies. One promising approach is the use of

combination therapy, where antimicrobial peptides (AMPs) are combined with conventional

antibiotics to enhance their efficacy. LL-37, the only human cathelicidin, is a host defense

peptide with broad-spectrum antimicrobial and immunomodulatory activities.[1][2] This

document provides detailed application notes and protocols to investigate the synergistic

effects of LL-37 with conventional antibiotics against various bacterial pathogens.

The primary mechanism of LL-37's antimicrobial action involves the disruption of bacterial cell

membranes. Its cationic nature facilitates binding to the negatively charged components of

bacterial membranes, leading to permeabilization and cell lysis.[1][3][4][5] When combined with

conventional antibiotics, LL-37 can potentiate their activity through various mechanisms,

including increasing membrane permeability to allow greater antibiotic penetration and

targeting different cellular pathways, ultimately leading to a synergistic bactericidal effect.[4][6]
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The synergistic effect of combining LL-37 with conventional antibiotics is typically quantified

using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of antibiotic A in combination / MIC of antibiotic A alone) + (MIC of LL-37 in

combination / MIC of LL-37 alone)

The interaction is interpreted as:

Synergy: FICI ≤ 0.5

Additive: 0.5 < FICI ≤ 1.0

Indifference: 1.0 < FICI ≤ 4.0

Antagonism: FICI > 4.0[3]

The following tables summarize the reported synergistic activities of LL-37 with various

antibiotics against different bacterial strains.
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Gram-Negative
Bacteria

Antibiotic FICI Interpretation Reference

Escherichia coli

MG1655
Polymyxin B ≤ 0.5 Synergy [3]

Escherichia coli

MG1655
Ciprofloxacin ≤ 0.5 Synergy [3]

Escherichia coli

MG1655
Ampicillin > 1.0 Indifference [3]

Escherichia coli

MG1655
Tetracycline > 1.0 Indifference [3]

Escherichia coli

MG1655
Gentamicin > 1.0 Indifference [3]

Escherichia coli

MG1655
Aztreonam > 1.0 Indifference [3]

Clinical E. coli

Isolates
Polymyxin B ≤ 0.5 Synergy [3]

Pseudomonas

aeruginosa

PAO1

Polymyxin B ≤ 0.5 Synergy [3]

Pseudomonas

aeruginosa

PAO1

Ciprofloxacin 0.5 < FICI ≤ 1.0 Additive [3]

Pseudomonas

aeruginosa

PAO1

Ampicillin > 1.0 Indifference [3]

Pseudomonas

aeruginosa

PAO1

Tetracycline > 1.0 Indifference [3]

Pseudomonas

aeruginosa

PAO1

Gentamicin > 1.0 Indifference [3]
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Pseudomonas

aeruginosa

PAO1

Aztreonam > 1.0 Indifference [3]

Clinical P.

aeruginosa

Isolates

Polymyxin B

Varied

(Synergistic,

Additive,

Indifferent)

Varied [3]

Multidrug-

resistant P.

aeruginosa

Chloramphenicol 0.25 - 0.5 Synergy [7]

Multidrug-

resistant P.

aeruginosa

Ciprofloxacin 0.25 - 0.5 Synergy [7]

Multidrug-

resistant P.

aeruginosa

Oxacillin 0.25 - 0.5 Synergy [7]

Gram-Positive
Bacteria

Antibiotic FICI Interpretation Reference

Methicillin-

resistant

Staphylococcus

aureus (MRSA)

Oxacillin 0.25 - 0.5 Synergy [7]

Vancomycin-

resistant

Enterococcus

faecium (VREF)

Chloramphenicol 0.25 - 0.5 Synergy [7]

Experimental Protocols
Checkerboard Assay for Synergy Testing
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The checkerboard assay is a standard method to determine the synergistic, additive,

indifferent, or antagonistic effects of two antimicrobial agents.[8][9][10]

Materials:

96-well microtiter plates

Bacterial culture in logarithmic growth phase

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

Stock solutions of LL-37 and the conventional antibiotic

Sterile pipette tips and multichannel pipette

Incubator

Plate reader (optional)

Resazurin solution (optional, for viability assessment)[3]

Protocol:

Preparation of Antibiotic and Peptide Dilutions: a. Prepare stock solutions of the antibiotic

and LL-37 at a concentration at least four times the highest concentration to be tested. b. In

a 96-well plate (the "master plate"), perform serial two-fold dilutions of the antibiotic along the

columns (e.g., columns 1-10). Column 11 will serve as the antibiotic-only control, and column

12 as the growth control (no antibiotic or peptide). c. Similarly, perform serial two-fold

dilutions of LL-37 down the rows (e.g., rows A-G). Row H will serve as the LL-37-only

control.

Checkerboard Plate Setup: a. In a new 96-well plate (the "test plate"), add 50 µL of CAMHB

to all wells. b. Transfer 50 µL of each antibiotic dilution from the master plate to the

corresponding columns of the test plate. c. Transfer 50 µL of each LL-37 dilution from the

master plate to the corresponding rows of the test plate. This will result in a matrix of

antibiotic and LL-37 concentrations.
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Inoculum Preparation: a. Grow the bacterial strain overnight in appropriate broth. b. Dilute

the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in

the test wells.

Inoculation and Incubation: a. Add 100 µL of the bacterial inoculum to each well of the test

plate. b. The final volume in each well will be 200 µL. c. Incubate the plate at 37°C for 18-24

hours.[3][11]

Determination of MIC and FICI: a. After incubation, determine the Minimum Inhibitory

Concentration (MIC) for each agent alone and in combination by observing the lowest

concentration that inhibits visible bacterial growth. b. For a more quantitative assessment, 10

µL of 0.2 mM resazurin can be added to each well and incubated for a further 2-4 hours. A

color change from blue to pink indicates bacterial growth.[3] c. Calculate the FICI as

described above to determine the nature of the interaction.
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Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay
This assay provides information on the rate of bacterial killing by an antimicrobial agent or a

combination of agents over time.
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Materials:

Bacterial culture in logarithmic growth phase

Appropriate broth medium

LL-37 and conventional antibiotic solutions

Sterile flasks or tubes

Shaking incubator

Apparatus for serial dilutions and plating (e.g., pipette, tubes, agar plates)

Colony counter

Protocol:

Inoculum Preparation: a. Prepare a bacterial suspension in the logarithmic growth phase,

adjusted to a starting concentration of approximately 1-5 x 10^6 CFU/mL.

Experimental Setup: a. Prepare flasks or tubes containing the following:

Growth control (no antimicrobial agents)
LL-37 alone (at a sub-MIC concentration, e.g., 0.5x MIC)
Antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)
LL-37 and antibiotic in combination (at their respective sub-MIC concentrations) b.
Inoculate each flask/tube with the prepared bacterial suspension.

Incubation and Sampling: a. Incubate all flasks/tubes at 37°C with shaking. b. At

predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each

flask/tube.

Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or

PBS. b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for

18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each

time point.
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Data Analysis: a. Plot the log10 CFU/mL against time for each condition. b. Synergy is

typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the

most active single agent at a specific time point.
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Caption: Workflow for the time-kill curve assay.
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Biofilm Disruption Assay
This assay assesses the ability of LL-37 and antibiotic combinations to eradicate pre-formed

biofilms.[3]

Materials:

96-well flat-bottom microtiter plates

Bacterial culture

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

LL-37 and conventional antibiotic solutions

Crystal violet solution (0.1%)

Ethanol (95%) or 30% acetic acid for solubilization[12]

Plate reader

Protocol:

Biofilm Formation: a. In a 96-well plate, add 200 µL of a diluted overnight bacterial culture

(e.g., 1:100 dilution in TSB) to each well. b. Incubate the plate at 37°C for 24-48 hours

without shaking to allow for biofilm formation.[12]

Treatment: a. After incubation, carefully remove the planktonic cells by aspiration and gently

wash the wells with sterile PBS. b. Add 200 µL of fresh medium containing LL-37, the

antibiotic, or their combination at desired concentrations to the wells with the established

biofilms. Include a no-treatment control. c. Incubate the plate for another 24 hours at 37°C.

Quantification of Biofilm: a. Discard the medium and wash the wells with PBS to remove any

remaining planktonic cells. b. Add 125 µL of 0.1% crystal violet to each well and incubate at

room temperature for 15 minutes.[12] c. Remove the crystal violet solution and wash the

wells thoroughly with water. d. Dry the plate completely. e. Solubilize the stained biofilm by

adding 200 µL of 95% ethanol or 30% acetic acid to each well.[12] f. Measure the

absorbance at a wavelength of 570-595 nm using a plate reader.
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Data Analysis: a. The absorbance reading is proportional to the amount of biofilm. b.

Compare the absorbance of the treated wells to the untreated control to determine the

percentage of biofilm disruption.
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Caption: Workflow for the biofilm disruption assay.
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Signaling Pathways and Mechanisms of Synergy
The synergistic effect of LL-37 with conventional antibiotics is often attributed to its ability to

permeabilize the bacterial membrane, thereby facilitating the entry of antibiotics into the cell.[4]

This is particularly effective for antibiotics that have intracellular targets.

Beyond direct membrane disruption, LL-37 can also modulate host immune responses, which

may contribute to its overall therapeutic effect in vivo. LL-37 can interact with various host cell

receptors, such as formyl peptide receptor 2 (FPR2), epidermal growth factor receptor (EGFR),

and P2X7, to activate downstream signaling pathways like PI3K/Akt and MAPK/Erk.[13] This

can lead to the release of pro-inflammatory cytokines and chemokines, enhancing the innate

immune response to infection.[13][14]

Furthermore, LL-37 has been shown to interfere with bacterial communication systems, such

as quorum sensing, and inhibit biofilm formation by downregulating genes essential for biofilm

development.[3][15]
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Caption: Mechanisms of LL-37 and antibiotic synergy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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